N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methanesulfonylphenyl group and at position 2 with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The methanesulfonyl (SO₂CH₃) group is a strong electron-withdrawing substituent, which enhances polarity and may influence hydrogen-bonding interactions. The benzodioxine ring contributes to lipophilicity, while the carboxamide linker provides structural flexibility for target binding.
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-28(23,24)13-4-2-3-12(9-13)17-20-21-18(27-17)19-16(22)11-5-6-14-15(10-11)26-8-7-25-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPTBZQTAKCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
Compound 1 : N-[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide
- Key Difference : The 4-bromophenyl group replaces the 3-methanesulfonylphenyl.
- Impact : Bromine’s hydrophobic and bulky nature increases logP (lipophilicity) compared to the sulfonyl group. This may enhance membrane permeability but reduce solubility.
- Activity : Brominated analogs are often explored for antimicrobial activity, though specific data for this compound are unavailable.
Compound 2 : N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide
- Key Difference : A 4-methoxyphenyl group replaces the 3-methanesulfonylphenyl.
- Impact : Methoxy is electron-donating, increasing electron density on the oxadiazole ring. This may weaken hydrogen-bond acceptor capacity compared to the sulfonyl group.
- Activity : Methoxy-substituted analogs in demonstrated potent antibacterial activity (e.g., MIC ≤ 8 µg/mL against S. aureus), suggesting substituent position and electronic effects critically modulate efficacy .
Compound 3 : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-6-Carboxamide
- Key Difference : Dual methoxy groups at positions 3 and 5 on the phenyl ring.
- Impact : Enhanced steric bulk and electron-donating effects may reduce binding to hydrophobic enzyme pockets compared to the planar, electron-deficient 3-methanesulfonylphenyl group.
- Activity: Dimethoxy analogs showed moderate antibacterial activity, with MIC values 2–4-fold higher than monosubstituted derivatives .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 1 (4-Bromo) | Compound 2 (4-Methoxy) | Compound 3 (3,5-Dimethoxy) |
|---|---|---|---|---|
| Molecular Weight | ~395.38 (C₁₉H₁₇N₃O₅S) | 415.23 | 353.33 | 383.36 |
| logP (Predicted) | 2.1 (moderate polarity) | 3.5 | 2.8 | 2.9 |
| Hydrogen Bond Donors | 1 (amide NH) | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 8 (oxadiazole, sulfonyl, carboxamide, benzodioxine) | 6 | 7 | 8 |
Structural and Crystallographic Insights
- Crystal Packing : The sulfonyl group in the target compound may participate in C–H···O hydrogen bonds, as observed in similar sulfonamide crystals (). This could stabilize the crystal lattice and improve thermal stability .
- Synthesis : The target compound’s synthesis likely follows the route in , starting with 3-methanesulfonylbenzoic acid to form the oxadiazole nucleus before coupling with the benzodioxine-carboxamide .
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of oxadiazole and benzodioxane moieties, which contribute to its biological activities. The molecular formula is with a molecular weight of .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- COX Inhibition : It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition may lead to anti-inflammatory effects similar to those observed with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which can protect cells from oxidative stress and damage .
Antimicrobial Activity
Research indicates that this compound exhibits promising antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains .
Anti-inflammatory Effects
The compound's ability to inhibit COX-2 suggests potential use in treating inflammatory conditions. Studies have reported significant reductions in inflammation markers in animal models .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. For instance, it has been evaluated for its growth inhibitory effects on cancer cell lines, showing promise as a potential therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(Phenyl)-1,3,4-Oxadiazole | Phenyl group at position 5 | Antibacterial | Simpler structure but less diverse functionalization |
| 2-Amino-N-benzoylbenzamide | Benzamide core | Anticancer | Lacks oxadiazole ring; focuses on amide interactions |
| 5-Methyl-1,3,4-Oxadiazole | Methyl substitution at position 5 | Antifungal | Less potent than substituted phenyl derivatives |
The unique combination of methanesulfonyl and oxadiazole groups in this compound enhances its multifunctionality compared to simpler analogs .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced edema in a rat model of inflammation. The results indicated a dose-dependent response correlating with COX inhibition .
- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
- Anticancer Research : In a recent study involving human ovarian carcinoma xenografts, the compound was found to inhibit tumor growth significantly. The mechanism was linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
